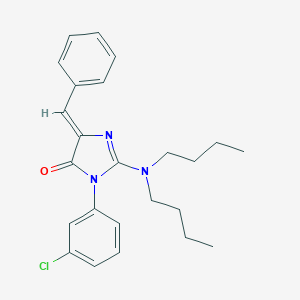
5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one, also known as CLIM, is a synthetic compound that belongs to the imidazoline family. It has been extensively studied for its potential therapeutic applications in various fields, including cancer research, cardiovascular diseases, and neurological disorders.
作用機序
The mechanism of action of 5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by interacting with imidazoline receptors, which are involved in various physiological processes such as blood pressure regulation, insulin secretion, and pain modulation. This compound has been shown to bind to imidazoline I2 receptors with high affinity, which may explain its anti-proliferative, vasodilatory, and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest at the G2/M phase and to activate the intrinsic apoptosis pathway. In cardiovascular tissues, this compound has been shown to increase nitric oxide production and to reduce oxidative stress, which may contribute to its vasodilatory and cardioprotective effects. In the brain, this compound has been shown to increase brain-derived neurotrophic factor levels and to enhance synaptic plasticity, which may contribute to its neuroprotective and cognitive-enhancing effects.
実験室実験の利点と制限
5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in various fields, which provides a strong rationale for further investigation. However, this compound also has some limitations. It has low solubility in aqueous solutions, which may limit its bioavailability and efficacy. It also has low selectivity for imidazoline I2 receptors, which may lead to off-target effects.
将来の方向性
There are several future directions for 5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one research. One potential direction is to investigate the structure-activity relationship of this compound and to develop more potent and selective imidazoline I2 receptor agonists. Another potential direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo and to optimize its dosing regimen. Furthermore, this compound may have potential applications in other fields such as metabolic disorders and inflammation, which warrant further investigation. Overall, this compound represents a promising therapeutic agent that deserves further exploration.
合成法
The synthesis of 5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one involves the condensation of 3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one and benzaldehyde in the presence of a catalyst such as p-toluene sulfonic acid. The reaction is carried out under reflux in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain pure this compound.
科学的研究の応用
5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one has been extensively studied for its potential therapeutic applications in various fields. In cancer research, this compound has been shown to have anti-proliferative effects on cancer cells by inducing cell cycle arrest and apoptosis. In cardiovascular diseases, this compound has been shown to have vasodilatory effects and to protect against ischemia-reperfusion injury. In neurological disorders, this compound has been shown to have neuroprotective effects and to improve cognitive function.
特性
分子式 |
C24H28ClN3O |
|---|---|
分子量 |
409.9 g/mol |
IUPAC名 |
(5Z)-5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)imidazol-4-one |
InChI |
InChI=1S/C24H28ClN3O/c1-3-5-15-27(16-6-4-2)24-26-22(17-19-11-8-7-9-12-19)23(29)28(24)21-14-10-13-20(25)18-21/h7-14,17-18H,3-6,15-16H2,1-2H3/b22-17- |
InChIキー |
XNVGIRJLFRBKRR-XLNRJJMWSA-N |
異性体SMILES |
CCCCN(CCCC)C1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC(=CC=C3)Cl |
SMILES |
CCCCN(CCCC)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC(=CC=C3)Cl |
正規SMILES |
CCCCN(CCCC)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295834.png)
![6-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295835.png)
![(6Z)-6-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295836.png)
![4-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B295837.png)
![4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B295838.png)
![5-imino-6-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295843.png)
![6-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295845.png)
![6-{5-chloro-2-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295849.png)
![2-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B295850.png)
![4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B295851.png)
![6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295853.png)
![6-((Z)-1-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene)-5-imino-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295854.png)
![(6Z)-6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295855.png)
![5-imino-2-isopropyl-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295856.png)
